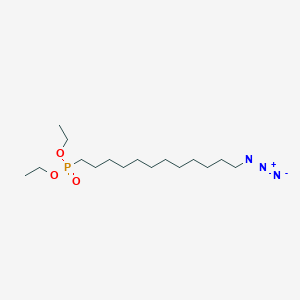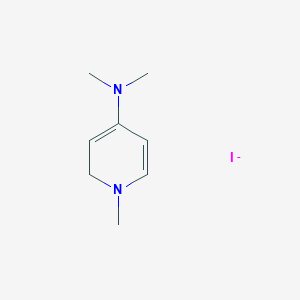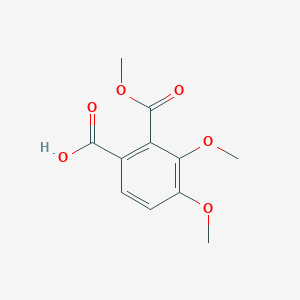
Vanillin bis carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillin bis carbonate is a compound derived from vanillin, a well-known flavoring agent. This compound is notable for its potential applications in the synthesis of sustainable polymers. This compound is synthesized using vanillin as a raw material, which is a biomass-based platform chemical. The compound is characterized by its aromatic structure, which includes functional groups such as aldehyde and hydroxyl groups, making it a versatile monomer for polymer synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanillin bis carbonate can be synthesized through various methods. One common approach involves the reaction of vanillin with phosgene or its derivatives. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature and pressure conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where vanillin is reacted with phosgene or its safer alternatives. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for polymer synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Vanillin bis carbonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of vanillin bis carbonate involves its interaction with various molecular targets. The aldehyde and hydroxyl groups in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. These interactions are crucial in polymerization reactions, where this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
- Bisphenol A carbonate
- Terephthalic acid bis carbonate
- Phthalic acid bis carbonate
Vanillin bis carbonate stands out due to its renewable origin and versatile reactivity, making it a valuable compound in the field of sustainable polymer chemistry.
Propriétés
Formule moléculaire |
C16H18O9 |
|---|---|
Poids moléculaire |
354.31 g/mol |
Nom IUPAC |
4-[[2-methoxy-4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]methoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C16H18O9/c1-19-14-4-11(21-7-13-9-23-16(18)25-13)3-2-10(14)5-20-6-12-8-22-15(17)24-12/h2-4,12-13H,5-9H2,1H3 |
Clé InChI |
BGJXLAVSNUYOBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2COC(=O)O2)COCC3COC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)

![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)



![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)





